molecular formula C8H21NO2Si B1265398 3-(Diethoxymethylsilyl)propylamine CAS No. 3179-76-8

3-(Diethoxymethylsilyl)propylamine

Cat. No. B1265398
M. Wt: 191.34 g/mol
InChI Key: HXLAEGYMDGUSBD-UHFFFAOYSA-N
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Patent
US06423858B1

Procedure details

According to Example 1, 6.6 kg (31.1 mol) 3-chloropropylmethyldiethoxysilane are reacted with 24 kg (1412 mol) ammonia, excess ammonia is removed by pressure distillation and flash processes and the 3-aminopropylmethyldiethoxysilane that is formed is isolated by filtration and vacuum distillation.
Quantity
6.6 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[NH3:13]>>[NH2:13][CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
6.6 kg
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)C
Step Two
Name
Quantity
24 kg
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by pressure distillation and flash processes

Outcomes

Product
Name
Type
product
Smiles
NCCC[Si](OCC)(OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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